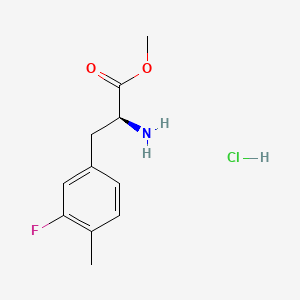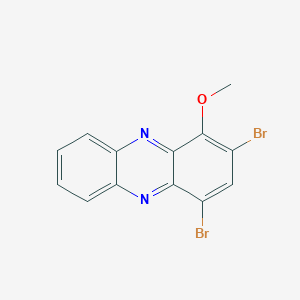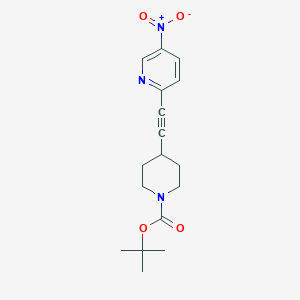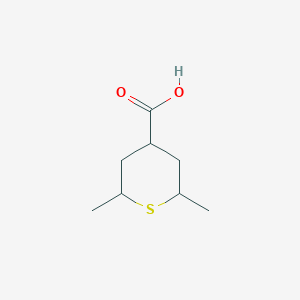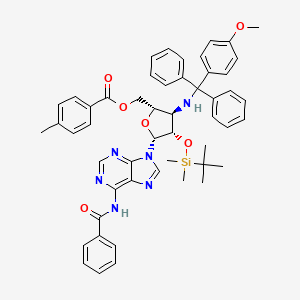
4-Bromo-3-(tributylstannyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30BrNSn. It is a derivative of pyridine, where the 4-position is substituted with a bromine atom and the 3-position is substituted with a tributylstannyl group. This compound is often used in organic synthesis, particularly in the field of medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(tributylstannyl)pyridine typically involves the stannylation of 4-bromo-3-iodopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst. The reaction conditions usually involve heating the mixture under an inert atmosphere to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Tributyltin Hydride: Used in the stannylation process.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Coupled Products: Formed through Stille coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(tributylstannyl)pyridine has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Employed in the development of new materials with specific properties.
Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(tributylstannyl)pyridine in chemical reactions involves the activation of the stannyl group and the bromine atom. The stannyl group can undergo oxidative addition with palladium catalysts, facilitating coupling reactions. The bromine atom can be substituted by nucleophiles, leading to the formation of new bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-(trimethylstannyl)pyridine
- 4-Bromo-3-(triethylstannyl)pyridine
- 4-Bromo-3-(triphenylstannyl)pyridine
Uniqueness
4-Bromo-3-(tributylstannyl)pyridine is unique due to its specific stannyl group, which provides distinct reactivity and selectivity in coupling reactions compared to other stannylated pyridines .
Eigenschaften
Molekularformel |
C17H30BrNSn |
|---|---|
Molekulargewicht |
447.0 g/mol |
IUPAC-Name |
(4-bromopyridin-3-yl)-tributylstannane |
InChI |
InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
CJXYLHAICTVVMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


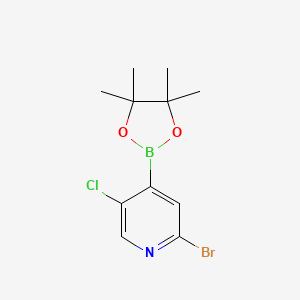
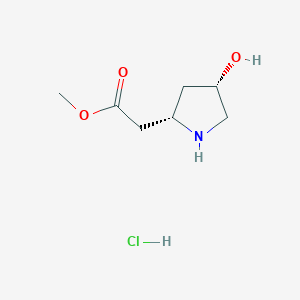
![1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B14034020.png)
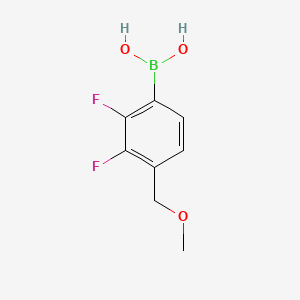
![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)
